molecular formula C17H12ClN3O3 B5295048 4-(4-chloro-3-nitrobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

4-(4-chloro-3-nitrobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B5295048
M. Wt: 341.7 g/mol
InChI Key: CNWQXMBSRHTZON-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chloro-3-nitrobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 357.77 g/mol.

Mechanism of Action

The mechanism of action of 4-(4-chloro-3-nitrobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis. It has also been proposed that this compound may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-(4-chloro-3-nitrobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of several bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to exhibit fluorescent properties, making it a potential probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(4-chloro-3-nitrobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its broad-spectrum antibacterial, antifungal, and antitumor activities. This makes it a potential candidate for the development of new antibiotics, antifungal agents, and anticancer drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experimental setups.

Future Directions

There are several future directions for the research on 4-(4-chloro-3-nitrobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One possible direction is the development of new antibacterial and antifungal agents based on the structure of this compound. Another direction is the investigation of the fluorescent properties of this compound for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy.

Synthesis Methods

The synthesis of 4-(4-chloro-3-nitrobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 4-chloro-3-nitrobenzaldehyde with 5-methyl-1-phenyl-1H-pyrazol-4-amine in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting yellow crystalline solid is filtered and purified by recrystallization.

Scientific Research Applications

4-(4-chloro-3-nitrobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in various scientific fields. This compound has been shown to exhibit antibacterial, antifungal, and antitumor activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(4E)-4-[(4-chloro-3-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3/c1-11-14(9-12-7-8-15(18)16(10-12)21(23)24)17(22)20(19-11)13-5-3-2-4-6-13/h2-10H,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWQXMBSRHTZON-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-[(4-chloro-3-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

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